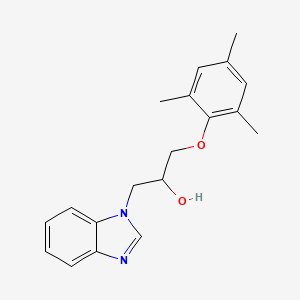![molecular formula C21H26N2O2 B5105855 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B5105855.png)
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine, also known as MCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine acts as an agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors like 5-HT2B and 5-HT2C. This compound enhances the activity of these receptors, leading to increased serotonin release and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by this compound leads to various biochemical and physiological effects like increased dopamine release, inhibition of norepinephrine release, and modulation of glutamate and GABA neurotransmission. These effects contribute to the anxiogenic and hallucinogenic properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine has several advantages for lab experiments like its high potency, selectivity for serotonin receptors, and ability to induce specific physiological and behavioral effects. However, it also has limitations like its potential toxicity and side effects, which can interfere with experimental outcomes.
Direcciones Futuras
There are several future directions for the study of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine, including the development of more selective and potent agonists for serotonin receptors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its underlying mechanisms of action. Additionally, further research is needed to understand the potential long-term effects and safety profile of this compound.
Métodos De Síntesis
The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine involves the reaction of 1-benzylpiperazine with 4-methoxyphenylacetyl chloride and 2-methylphenylacetyl chloride in the presence of a base catalyst like triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders like anxiety, depression, and schizophrenia. It has been found to enhance the activity of serotonin receptors in the brain, which plays a crucial role in regulating mood, behavior, and cognition.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-5-3-4-6-20(17)22-13-15-23(16-14-22)21(24)12-9-18-7-10-19(25-2)11-8-18/h3-8,10-11H,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKGMZQCZNUZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)

![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)



![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5105827.png)


![3-chloro-4-{[1-(2,6-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5105847.png)
